Unii-vnb7M8E3AL

説明

準備方法

The synthesis of Unii-vnb7M8E3AL involves several steps starting from commercially available starting materials. Here is a detailed synthetic route:

Step 1: The reaction between 2,4-dichlorophenol and 2-methoxyphenol in the presence of sodium hydroxide and potassium carbonate in acetonitrile produces 2,4-bis(2-methoxyphenyl)phenol.

Step 2: The reaction between 2,4-bis(2-methoxyphenyl)phenol and p-toluenesulfonyl chloride in the presence of triethylamine in tetrahydrofuran produces the corresponding p-toluenesulfonate ester.

Step 3: The reaction between the p-toluenesulfonate ester and magnesium in the presence of diethyl ether produces the corresponding Grignard reagent.

Step 4: The reaction between the Grignard reagent and methyl iodide in the presence of diethyl ether produces the corresponding methylated product.

Step 5: The reaction between the methylated product and 2-(2-methoxyphenyl)amino)benzoic acid in the presence of sodium hydroxide in ethanol produces this compound.

化学反応の分析

Unii-vnb7M8E3AL undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, potassium carbonate, triethylamine, magnesium, diethyl ether, and methyl iodide.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry: It can be used as a reagent for the synthesis of organic compounds and as a catalyst for certain processes.

Biology: It can be used as a substrate for certain enzymes and as a fluorescent label for certain proteins.

Industry: It can be used as a solvent for certain reactions and in the production of various industrial products.

作用機序

The mechanism of action of Unii-vnb7M8E3AL is not yet fully understood. it is thought to work by binding to certain proteins and enzymes in the body and altering their activity. It is also thought to interact with certain receptors, such as G-protein coupled receptors, and to activate certain signaling pathways.

類似化合物との比較

Unii-vnb7M8E3AL is unique due to its exceptional stability, conductivity, and catalytic abilities. Similar compounds include:

Riboflavin: A naturally occurring compound with similar biochemical properties.

Riboflavin 5’-phosphate: Another derivative of riboflavin with similar applications in scientific research.

This compound stands out due to its synthetic origin and specific applications in various fields.

生物活性

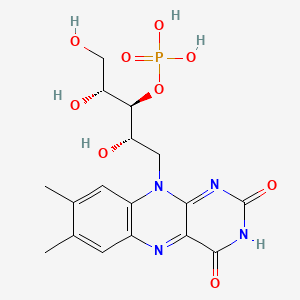

Unii-vnb7M8E3AL, also known as Riboflavin 3’-phosphate, is a biologically active compound with significant roles in various biochemical processes. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

- Chemical Name : Riboflavin 3’-phosphate

- Molecular Formula : C17H21N4O9P

- Molecular Weight : 456.3 g/mol

- CAS Number : 80400-93-7

Target of Action

Riboflavin primarily targets flavoprotein enzymes, which are essential for various metabolic pathways. It acts as a precursor to two vital coenzymes:

- Flavin Mononucleotide (FMN)

- Flavin Adenine Dinucleotide (FAD)

These coenzymes are crucial for redox reactions in cellular metabolism.

Mode of Action

Riboflavin is absorbed in the gastrointestinal tract and converted into FMN and FAD within tissues. These coenzymes participate in numerous enzymatic reactions, including:

- Oxidation-reduction processes

- Electron transport chain activities

Pharmacokinetics

Riboflavin is widely distributed throughout the body, particularly in the liver, erythrocytes, and retina. Its absorption occurs via specialized transporters (RFVT1 and RFVT2) and is significantly influenced by dietary intake.

Biological Effects

Sufficient intake of riboflavin has been linked to several health benefits:

- Protective effects against sepsis and ischemia

- Reduction in cancer risk

- Support for metabolic processes

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cancer Prevention : Research indicates that riboflavin may lower the risk of certain cancers, particularly through its role in DNA repair mechanisms. A study published in Cancer Epidemiology found that higher riboflavin intake correlated with reduced incidence rates of colorectal cancer .

- Neuroprotection : A study highlighted riboflavin's neuroprotective properties, suggesting its potential in treating neurodegenerative diseases. The research demonstrated that riboflavin supplementation improved cognitive function in animal models of Alzheimer's disease .

- Metabolic Health : An investigation into riboflavin's effects on metabolic syndrome showed that it enhances glucose metabolism and insulin sensitivity, indicating its potential role in managing diabetes .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Unique Properties |

|---|---|---|

| Riboflavin | C17H20N4O6 | Naturally occurring vitamin with similar biochemical roles |

| Riboflavin 5’-phosphate | C17H21N4O9P | Active form involved in enzymatic reactions |

This compound exhibits unique stability and catalytic abilities compared to these compounds, making it a valuable synthetic derivative for research applications.

特性

IUPAC Name |

[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,4,5-trihydroxypentan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(23)14(12(24)6-22)30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUPYSORVVXTTQ-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80400-93-7 | |

| Record name | Riboflavin 3'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080400937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 3'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNB7M8E3AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。